Ritodrine hydrochloride
Overview
Description
Ritodrine hydrochloride is a synthetic compound primarily used as a tocolytic agent to manage premature labor. It is a beta-2 adrenergic agonist that helps relax the uterine smooth muscle, thereby reducing uterine contractions .
Mechanism of Action
Target of Action
Ritodrine hydrochloride primarily targets the Beta-2 adrenergic receptors . These receptors are located at sympathetic neuroeffector junctions of many organs, including the uterus .
Mode of Action
This compound is a beta-2 adrenergic agonist . It binds to beta-2 adrenergic receptors on the outer membrane of myometrial cells . This binding activates adenyl cyclase, which increases the level of cyclic adenosine monophosphate (cAMP) within the cell . The increase in cAMP subsequently decreases intracellular calcium concentration .
Biochemical Pathways
The decrease in intracellular calcium concentration leads to a relaxation of uterine smooth muscle . This relaxation results in a decrease in premature uterine contractions . This mechanism of action is part of the broader cAMP signaling pathway .
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract with a peak absorption time of 30-60 minutes . It is metabolized in the liver and excreted in urine . The half-life of this compound is approximately 1.7-2.6 hours .
Result of Action
The primary result of this compound’s action is the decrease in premature uterine contractions . This is achieved through the relaxation of uterine smooth muscle, which is induced by the decrease in intracellular calcium concentration .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, maternal physiological changes during pregnancy may influence the disposition of the drug
Biochemical Analysis
Biochemical Properties
Ritodrine hydrochloride interacts with the beta-2 adrenergic receptors located on the outer membrane of myometrial cells . It activates adenyl cyclase, leading to an increase in the level of cyclic adenosine monophosphate (cAMP). This increase in cAMP subsequently decreases intracellular calcium concentration . The decrease in calcium concentration results in the relaxation of uterine smooth muscle, thereby reducing premature uterine contractions .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. Its primary influence is on myometrial cells, where it binds to beta-2 adrenergic receptors and influences cell function by modulating intracellular signaling pathways . This modulation affects gene expression and cellular metabolism, leading to the relaxation of uterine smooth muscle and a decrease in premature uterine contractions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to beta-2 adrenergic receptors on the outer membrane of myometrial cells . Upon binding, it activates adenyl cyclase, which increases the level of cAMP. The elevated cAMP levels then decrease intracellular calcium concentrations, leading to a reduction in uterine contractions .
Temporal Effects in Laboratory Settings
It is known that the drug’s effects on reducing uterine contractions are relatively short-lived due to its short-acting nature .
Dosage Effects in Animal Models
In animal studies, pregnant animals were given this compound, and some babies had problems . In human studies, pregnant women were given this medication and their babies did not have any problems related to this medication .
Metabolic Pathways
This compound is metabolized in the liver, and its metabolites are inactive . The drug is absorbed from the gastrointestinal tract, and about 30% of the drug is absorbed .
Transport and Distribution
This compound is known to cross the placenta . Detailed information on how the drug is transported and distributed within cells and tissues is currently limited.
Subcellular Localization
The subcellular localization of this compound is primarily at the outer membrane of myometrial cells, where it binds to beta-2 adrenergic receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: Ritodrine hydrochloride is synthesized through an amination reduction reaction. The process involves the reaction of 1-hydroxy-1-(4-hydroxyphenyl)-2-acetone with 4-hydroxyphenylethylamine. The resulting ritodrine is then converted to this compound by reacting with hydrochloric acid .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to control production costs and improve product quality. The raw materials used are readily available, and the technology involved is relatively simple .
Chemical Reactions Analysis
Types of Reactions: Ritodrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as ammonium cerium(IV) nitrate.
Reduction: Typically involves hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Involves nucleophilic substitution reactions where the hydroxyl groups can be replaced by other functional groups
Major Products: The major products formed from these reactions include various derivatives of ritodrine, which may have different pharmacological properties .
Scientific Research Applications
Ritodrine hydrochloride has several applications in scientific research:
Chemistry: Used as a model compound to study beta-2 adrenergic agonists.
Biology: Helps in understanding the mechanisms of uterine relaxation and the role of beta-2 adrenergic receptors.
Medicine: Primarily used to manage premature labor and prevent uterine contractions.
Industry: Utilized in the pharmaceutical industry for the production of tocolytic agents
Comparison with Similar Compounds
Salbutamol (Albuterol): Another beta-2 adrenergic agonist used primarily for asthma and other pulmonary diseases.
Isoxsuprine Hydrochloride: Used for similar tocolytic purposes but has different pharmacokinetic properties.
Isoproterenol Hydrochloride: A non-selective beta-adrenergic agonist used for heart block and bradycardia
Uniqueness: Ritodrine hydrochloride is unique in its high selectivity for beta-2 adrenergic receptors, making it particularly effective for uterine relaxation. Its specific structure, including the bulky N-substituent and the 4-hydroxy group on the benzene ring, contributes to its high beta-2 selectivity and effectiveness in managing premature labor .
Properties
IUPAC Name |
4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLSITKDRVDKRV-JSUROZADSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200447 | |
Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500472 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
23239-51-2, 52447-11-7 | |
Record name | Ritodrine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23239-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ritodrine hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052447117 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RITODRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ56Q60GC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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